N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further modified with a cyclopropanesulfonamide group. The compound’s design emphasizes rigidity (via the cyclopropane ring) and hydrogen-bonding capacity (via the sulfonamide group), which are critical for optimizing binding affinity and selectivity .
Properties
IUPAC Name |
N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-11-13-10-18(20-17-6-2-1-5-16(13)17)22-9-3-4-14(12-22)21-25(23,24)15-7-8-15/h1-2,5-6,10,14-15,21H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNJOXRXDFJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect.
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo.
Pharmacokinetics
Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide with analogous compounds from recent patent literature, focusing on structural motifs, synthetic pathways, and inferred pharmacological properties.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: The quinoline core in the target compound contrasts with the imidazo-pyrrolo-pyrazine or triazolo-pyrazine systems in analogs. Quinoline derivatives are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas fused pyrrolo-pyrazine systems are explored in oncology (e.g., mTOR/PI3K inhibitors) .
In contrast, analogs with imidazo-pyrrolo-pyrazine cores rely on nitrogen-rich frameworks for π-π stacking or hydrogen bonding . Cyclopropanesulfonamide vs. acetamide: Sulfonamide groups generally improve aqueous solubility and metabolic stability compared to acetamide derivatives, which may undergo faster hydrolysis .
Synthetic Complexity: The target compound’s synthesis involves functionalizing a quinoline core, which is more straightforward than the multi-step routes required for fused heterocycles like imidazo-pyrrolo-pyrazine (e.g., Example 15 in ).
Pharmacological Predictions: Molecular weight and polar surface area (PSA) differences suggest divergent bioavailability profiles. For instance, the bicyclo[2.2.2]octane analog (MW ~460) may exhibit reduced blood-brain barrier penetration compared to the quinoline-based compound (MW ~395) .
Research Findings and Limitations
- Patent Data: Current evidence from European patent applications (2022) lacks explicit biological data for this compound, limiting direct pharmacological comparisons. However, analogs with similar sulfonamide-heterocycle hybrids show nanomolar-range activity in kinase assays .
- Unresolved Questions: The impact of the 4-cyanoquinolin-2-yl group on selectivity versus off-target effects remains uncharacterized. Comparative studies with pyrazine-based analogs (e.g., imidazo-pyrrolo-pyrazine derivatives) are needed to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
